2-Methyl-3-([(4-methylphenyl)sulfonyl]amino)benzoic acid
Overview
Description
2-Methyl-3-([(4-methylphenyl)sulfonyl]amino)benzoic acid is an organic compound with the molecular formula C15H15NO4S. This compound is known for its applications in various scientific research fields, particularly in the study of cellular processes and cancer research. It is a cell-permeable compound that targets β-catenin, a key protein in the Wnt signaling pathway, which is crucial for cell proliferation and differentiation .
Mechanism of Action
Target of Action
The primary target of 2-Methyl-3-([(4-methylphenyl)sulfonyl]amino)benzoic acid, also known as MSAB, is β-catenin . β-catenin is a protein that plays a crucial role in cell-cell adhesion and gene transcription. It is a key component of the Wnt signaling pathway, which is involved in cell proliferation, differentiation, and survival .
Mode of Action
MSAB interacts with β-catenin via direct affinity interaction within the C-terminal two-thirds (amino acids 301-670) of the Armadillo repeat region (amino acids 136–686) . This interaction induces the ubiquitination and proteasomal degradation of β-catenin . Ubiquitination is a process that marks proteins for degradation, and proteasomes are protein complexes that degrade unneeded or damaged proteins.
Biochemical Pathways
The primary biochemical pathway affected by MSAB is the Wnt signaling pathway . By inducing the degradation of β-catenin, MSAB disrupts the Wnt signaling pathway, which can lead to the inhibition of Wnt-dependent cell proliferation .
Pharmacokinetics
It is known that msab is soluble in dmso at a concentration of 25 mg/ml , suggesting that it may have good bioavailability. The compound is typically stored at 2-8°C .
Result of Action
The primary result of MSAB’s action is the inhibition of Wnt signaling-dependent proliferation of cancer cells . This is achieved through the degradation of β-catenin, which disrupts the Wnt signaling pathway and inhibits cell proliferation .
Action Environment
The efficacy and stability of MSAB can be influenced by various environmental factors. For instance, the compound is typically stored at 2-8°C to maintain its stability . Additionally, the compound’s solubility in DMSO suggests that it may be more effective in environments where DMSO is present . .
Biochemical Analysis
Biochemical Properties
2-Methyl-3-([(4-methylphenyl)sulfonyl]amino)benzoic acid plays a crucial role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound is known to interact with β-catenin, a key protein in the Wnt signaling pathway. By binding to the C-terminal region of β-catenin, this compound induces ubiquitination and subsequent proteasomal degradation of β-catenin . This interaction highlights its potential as a modulator of protein stability and signaling pathways.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, particularly the Wnt/β-catenin pathway. This compound has been shown to inhibit the proliferation of cancer cells that depend on Wnt signaling, while having minimal effects on Wnt-independent cells . Additionally, it affects gene expression and cellular metabolism by altering the stability and activity of β-catenin, thereby impacting downstream targets involved in cell growth and differentiation.
Molecular Mechanism
At the molecular level, this compound exerts its effects through direct binding interactions with β-catenin. This binding occurs within the Armadillo repeat region of β-catenin, leading to its ubiquitination and degradation . The compound’s ability to selectively target β-catenin and disrupt its function underscores its potential as a therapeutic agent in diseases where Wnt signaling is dysregulated.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard storage conditions, but its activity can degrade over extended periods. Long-term studies have shown that continuous exposure to this compound can lead to sustained inhibition of β-catenin activity and prolonged suppression of Wnt-dependent cellular functions . These temporal effects are crucial for understanding its potential therapeutic applications and limitations.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth in Wnt-dependent cancer models without significant toxicity . At higher doses, adverse effects such as toxicity and off-target interactions may occur. Determining the optimal dosage is essential for maximizing therapeutic efficacy while minimizing side effects.
Metabolic Pathways
This compound is involved in metabolic pathways that include interactions with various enzymes and cofactors. It is metabolized primarily through oxidative pathways, leading to the formation of metabolites that can be further conjugated and excreted
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence its localization and accumulation in target tissues, affecting its overall bioavailability and therapeutic potential . Understanding these transport mechanisms is critical for optimizing its delivery and efficacy.
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with β-catenin and other target proteins. Post-translational modifications, such as phosphorylation, may influence its targeting to specific cellular compartments . These localization dynamics are essential for its function and effectiveness in modulating cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-([(4-methylphenyl)sulfonyl]amino)benzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with 2-methylbenzoic acid and 4-methylbenzenesulfonyl chloride.
Reaction: The 2-methylbenzoic acid is first converted to its corresponding acid chloride using thionyl chloride.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. The process involves:
Large-scale Reactors: Using large-scale reactors to handle the increased volume of reactants.
Purification: Employing advanced purification techniques such as recrystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3-([(4-methylphenyl)sulfonyl]amino)benzoic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
2-Methyl-3-([(4-methylphenyl)sulfonyl]amino)benzoic acid has several scientific research applications:
Cancer Research: It is used to study the Wnt signaling pathway and its role in cancer cell proliferation and differentiation.
Cell Biology: The compound helps in understanding the mechanisms of β-catenin degradation and its impact on cellular processes.
Drug Development: It serves as a lead compound for developing new therapeutic agents targeting the Wnt/β-catenin pathway.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-([(4-methylphenyl)sulfonyl]amino)benzoate
- 3-([(4-Methylphenyl)sulfonyl]amino)benzoic acid methyl ester
- WI-21
Uniqueness
2-Methyl-3-([(4-methylphenyl)sulfonyl]amino)benzoic acid is unique due to its specific targeting of β-catenin and its ability to induce its degradation. This specificity makes it a valuable tool in cancer research and drug development, distinguishing it from other compounds that may not have the same level of selectivity or efficacy .
Properties
IUPAC Name |
2-methyl-3-[(4-methylphenyl)sulfonylamino]benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO4S/c1-10-6-8-12(9-7-10)21(19,20)16-14-5-3-4-13(11(14)2)15(17)18/h3-9,16H,1-2H3,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBSDWKVTCAMMAH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2C)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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